Lipophilicity Profile vs. Carboxylic Acid Analog
The measured LogP of 3-azepanecarboxamide HCl is -0.08 , whereas the corresponding carboxylic acid analog, azepane-3-carboxylic acid HCl, displays a significantly lower LogP of -1.688 [1]. This >1.6 log unit difference translates to a predicted ~40-fold increase in lipophilicity, enhancing passive membrane diffusion and potentially reducing renal clearance. Piperidine-3-carboxamide, a smaller-ring analog, shows variable LogP values (-0.637 to 0.5004) [2], underscoring that both ring size and functional group identity critically modulate lipophilicity.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.08 |
| Comparator Or Baseline | Azepane-3-carboxylic acid HCl: LogP = -1.688; Piperidine-3-carboxamide: LogP = -0.637 to 0.5004 |
| Quantified Difference | ΔLogP = +1.608 vs azepane-3-carboxylic acid HCl |
| Conditions | Calculated or measured LogP values from vendor databases (Hit2Lead, ChemExper, Chembase) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical factor in cellular uptake and oral bioavailability.
- [1] ChemExper. Azepane-3-carboxylic acid hydrochloride. LogP data. Accessed April 2026. https://mastersearch.chemexper.com View Source
- [2] Chembase. Piperidine-3-carboxamide. LogP: -0.637. Accessed April 2026. https://www.chembase.cn View Source
